molecular formula C15H17ClN4OS B253365 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether

4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether

Cat. No. B253365
M. Wt: 336.8 g/mol
InChI Key: FLFAYORPTJCYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC, the active ingredient in marijuana. CP-47,497 has been used extensively in scientific research to study the effects of cannabinoids on the brain and body.

Mechanism of Action

4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether works by binding to the CB1 receptor in the brain and body. This receptor is primarily responsible for the psychoactive effects of THC, the active ingredient in marijuana. When 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether binds to the CB1 receptor, it activates a series of signaling pathways that can lead to a wide range of effects on the brain and body.
Biochemical and Physiological Effects:
4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether has been shown to have a wide range of biochemical and physiological effects on the brain and body. It can affect mood, appetite, pain perception, and inflammation, among other things. 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether has also been shown to have antioxidant and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether has several advantages as a research tool. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain and body. It is also relatively stable and easy to work with, which makes it a popular choice for researchers. However, 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether also has some limitations. It is not a natural cannabinoid, which means that its effects may not accurately reflect those of THC or other natural cannabinoids. Additionally, 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether is a synthetic compound, which means that it may have different pharmacokinetic properties than natural cannabinoids.

Future Directions

There are several potential future directions for research on 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether. One area of interest is the development of new drugs that target the CB1 receptor. 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether may serve as a starting point for the development of new drugs that have improved pharmacokinetic properties and fewer side effects than current drugs. Another area of interest is the study of the effects of cannabinoids on specific diseases and conditions. 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether may be useful in the development of new treatments for conditions such as pain, inflammation, and neurodegenerative diseases. Finally, 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether may be useful in the study of the endocannabinoid system, which is a complex system of receptors and signaling pathways that is involved in a wide range of physiological processes.

Synthesis Methods

4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether is typically synthesized using a multistep process that involves the reaction of several different chemicals. The exact synthesis method is complex and beyond the scope of this paper, but it typically involves the use of specialized equipment and techniques to ensure purity and yield.

Scientific Research Applications

4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether has been used extensively in scientific research to study the effects of cannabinoids on the brain and body. It has been used to study the mechanism of action of cannabinoids, as well as their biochemical and physiological effects. 4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether has also been used to study the effects of cannabinoids on various diseases and conditions, including pain, inflammation, and cancer.

properties

Product Name

4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether

Molecular Formula

C15H17ClN4OS

Molecular Weight

336.8 g/mol

IUPAC Name

6-[2-(4-chlorophenoxy)propan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H17ClN4OS/c1-4-5-12-17-18-14-20(12)19-13(22-14)15(2,3)21-11-8-6-10(16)7-9-11/h6-9H,4-5H2,1-3H3

InChI Key

FLFAYORPTJCYPU-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)C(C)(C)OC3=CC=C(C=C3)Cl

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C(C)(C)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.